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Compound of Interest

Compound Name: Panthenyl ethyl ether

Cat. No.: B1199588

Spectroscopic Analysis of Panthenyl Ethyl Ether: A
Technical Guide

Introduction

Panthenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), is a compound of interest
in pharmaceutical and cosmetic research due to its potential biological activities. A thorough
understanding of its molecular structure is paramount for its application and development. This
technical guide provides a comprehensive overview of the spectroscopic analysis of Panthenyl
ethyl ether, detailing the expected data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also
outlines detailed experimental protocols for acquiring this data and presents a logical workflow
for its analysis.

Chemical Structure

IUPAC Name: (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Molecular Formula: C11H23NOa
Molecular Weight: 233.31 g/mol

Structure:
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Spectroscopic Data

Due to the limited availability of published experimental spectra for Panthenyl ethyl ether, the
following data is predicted based on its chemical structure and typical spectroscopic values for
analogous functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.65 t 2H -O-CH2-CHz2-
~3.50 t 2H -CH2-NH-
~3.45 s 1H -CH(OH)-
~3.40 d 1H -C(CHs)2-CHH-OH
~3.30 d 1H -C(CHs)2-CHH-OH
~3.25 q 2H -O-CH2-CH2-NH-
~2.50 brs 1H -CH2-NH-C(=0)-
~1.75 p 2H -O-CH2-CH2-CH2-NH-
~1.20 t 3H CH3-CH2-O-
~0.95 s 3H -C(CHs)(CHa)-
~0.90 s 3H -C(CHs)(CHs3)-

Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (8) ppm Assignment
~173.0 -C=0 (Amide)
~76.0 -CH(OH)-

~70.5 -O-CH2-CHa2-
~69.0 -C(CHs)2-CH2-OH
~40.5 -C(CH3)2-

~38.0 -CH2-NH-

~29.0 -O-CH2-CH2-CH2-NH-
~23.0 -C(CHs)(CHs)
~22.0 -C(CHs)(CHs)
~15.0 CH3-CH2-0O-

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Liquid Film)

Functional Group

Wavenumber (cm~12) Intensity .

Assignment

O-H Stretch (Alcohol), N-H
3400-3200 Strong, Broad ]

Stretch (Amide)
2960-2850 Strong C-H Stretch (Alkyl)
1650 Strong C=0 Stretch (Amide I)
1550 Medium N-H Bend (Amide II)

C-O Stretch (Ether and
1100 Strong

Alcohol)

Mass Spectrometry (MS)
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Predicted Mass Spectrometry Data (Electrospray lonization, ESI+)

miz lon
234.1680 [M+H]*
256.1499 [M+Na]*
116.0913 [CsH12NO2]*

Experimental Protocols
NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of Panthenyl ethyl ether.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of Panthenyl ethyl ether in 0.6 mL
of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband
probe.

e 'H NMR Acquisition:
o Acquire the spectrum at 298 K.
o Use a standard single-pulse experiment with a 30° pulse angle.
o Set the spectral width to 16 ppm, centered at 5 ppm.
o Acquire 16 scans with a relaxation delay of 2 seconds.
e 13C NMR Acquisition:

o Acquire the spectrum at 298 K.
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o Use a proton-decoupled pulse sequence (e.g., zgpg30).
o Set the spectral width to 240 ppm, centered at 100 ppm.

o Acquire 1024 scans with a relaxation delay of 2 seconds.

o Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential
line broadening of 0.3 Hz for *H and 1.0 Hz for 3C. Reference the spectra to the TMS signal
at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of Panthenyl ethyl ether.
Methodology:

o Sample Preparation: As Panthenyl ethyl ether is expected to be a viscous liquid, the
Attenuated Total Reflectance (ATR) method is suitable. Place a small drop of the neat liquid
sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.

o Record the sample spectrum from 4000 to 400 cm~1.

o Co-add 32 scans at a resolution of 4 cm~1.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of Panthenyl ethyl
ether.

Methodology:
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o Sample Preparation: Prepare a 1 mg/mL solution of Panthenyl ethyl ether in a 50:50
mixture of acetonitrile and water with 0.1% formic acid.

e Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
equipped with an electrospray ionization (ESI) source.

» Data Acquisition (ESI+):
o Infuse the sample solution into the ESI source at a flow rate of 5 pL/min.
o Set the capillary voltage to +3.5 kV.
o Set the source temperature to 120 °C and the desolvation gas temperature to 300 °C.
o Acquire mass spectra over a range of m/z 50-500.

o For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the
protonated molecule [M+H]* using collision-induced dissociation (CID) with argon as the
collision gas.

o Data Processing: Process the acquired spectra to identify the accurate mass of the parent
ion and its major fragment ions.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of Panthenyl ethyl ether.

Hypothetical Signaling Pathway Involvement

As Panthenyl ethyl ether is a derivative of Vitamin B5, it is plausible that it interacts with
pathways involving Coenzyme A (CoA) synthesis, where pantothenic acid is a key precursor.
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Caption: Hypothetical metabolic pathway of Panthenyl ethyl ether.
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 To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR, Mass Spec) of
Panthenyl ethyl ether]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199588#spectroscopic-analysis-nmr-ir-mass-spec-
of-panthenyl-ethyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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